2-Methylhex-3-en-5-yn-2-ol

Description

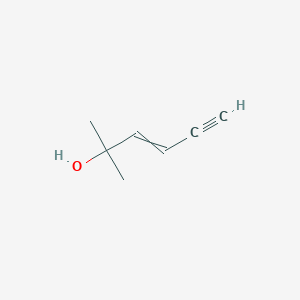

2-Methylhex-3-en-5-yn-2-ol (CAS 690-94-8) is a branched aliphatic alcohol featuring both alkene (C=C) and alkyne (C≡C) functional groups. Its molecular formula is C₇H₁₀O, with an average molecular mass of 110.15–110.16 g/mol (variations arise from rounding differences in sources) . The compound’s IUPAC name reflects its structure: a hexenynol chain with a methyl group at position 2. Key identifiers include the ChemSpider ID 12200 and InChIKey OYWGYGPXPDGOGH-UHFFFAOYSA-N .

Safety data highlight acute inhalation risks, necessitating oxygen administration and artificial respiration in emergencies .

Properties

CAS No. |

50838-80-7 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2-methylhex-3-en-5-yn-2-ol |

InChI |

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3 |

InChI Key |

IMVJKYWETMJAAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=CC#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond using hydrogenation catalysts.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens, acids, and bases.

Major Products Formed

- Various substituted products depending on the reagents used in substitution reactions.

Epoxides: and from oxidation reactions.

Alkenes: and from reduction reactions.

Scientific Research Applications

2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal transduction: It can modulate signal transduction pathways by interacting with specific receptors.

Gene expression: The compound may influence gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound’s closest analogs share unsaturated backbones (alkene/alkyne) and hydroxyl groups but differ in substituents or stereochemistry. A comparative analysis is provided below:

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Methylhex-3-en-5-yn-2-ol | C₇H₁₀O | Alkyne, alkene, tertiary alcohol | 110.15–110.16 | 690-94-8 |

| 6-Chloro-2-methylhex-5-en-3-yn-2-ol | C₇H₉ClO | Alkyne, alkene, chlorine, alcohol | 144.60 (estimated) | 89448-41-9 |

| 5-Hexen-2-ol, 3-phenoxy-2-[(phenylmethyl)amino]- | C₁₉H₂₁NO₂ | Alkene, ether, amine, alcohol | 295.38 | 138914-67-7 |

| 2-Methyl-5-(6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol | C₁₅H₂₄O | Bicyclic terpene, alcohol | 220.35 | Not provided |

Key Observations :

Physical and Chemical Properties

- Boiling/Melting Points: No direct data are available for this compound. However, its unsaturated structure suggests lower boiling points compared to saturated alcohols (e.g., 2-methylhexan-2-ol, b.p. ~145°C).

- UV/Vis Spectrum : The parent compound exhibits absorption in the UV range, as recorded by Fihtengolts et al. (1969) using an SF-4 spectrometer . Chlorinated or aromatic analogs may show shifted λmax due to conjugation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.